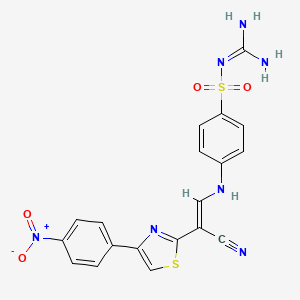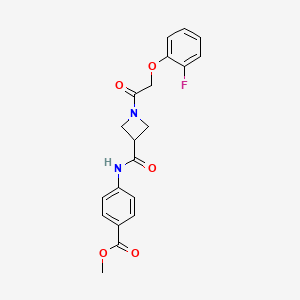
Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate" is a multifaceted molecule that appears to be related to various heterocyclic systems and azetidine derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds have been studied, which can give insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multifunctional reagents that can lead to the formation of heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding precursors and can be used to synthesize a variety of heterocyclic compounds such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Similarly, the reaction of a dihydro-2-hydroxy-2,3-diphenyl-2H-1,4-oxazine derivative with phenoxyacetyl chloride in the presence of triethylamine yields a 4,4'-disubstituted azetidin-2-one, which is confirmed by X-ray crystallographic analysis . These methods could potentially be adapted for the synthesis of the compound , given its azetidine and benzoate components.
Molecular Structure Analysis
X-ray crystallographic analysis is a powerful tool for determining the molecular structure of compounds. The structure of a 4,4'-disubstituted azetidin-2-one has been confirmed using this technique, which could be relevant for analyzing the molecular structure of "this compound" . Additionally, the use of density functional theory (DFT) calculations can provide theoretical insights into the molecular geometry and electronic properties of similar compounds, as demonstrated in the analysis of a novel benzamide derivative .
Chemical Reactions Analysis
The chemical reactivity of a molecule can be assessed through various theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These methods have been used to investigate the reactivity of a novel benzamide compound . By analogy, similar computational approaches could be applied to "this compound" to predict its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally and theoretically. For example, the novel benzamide compound's crystal structure, vibrational frequencies, HOMO and LUMO energies, and thermodynamic properties have been calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. The antioxidant properties of similar compounds have also been evaluated using assays like the DPPH free radical scavenging test . Such analyses could be relevant for assessing the properties of the compound , particularly if it possesses similar functional groups or structural motifs.
Scientific Research Applications
Transformation and Carboxylation Mechanisms
Research into the transformation and carboxylation mechanisms of phenolic compounds highlights the utility of fluorophenols, providing a foundational understanding for the applications of complex molecules like Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate. One study elucidates the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to investigate the mechanism. The transformation of 2-fluorophenol led to the accumulation of fluorobenzoic acids, indicating a specific pathway for introducing the carboxyl group para to the phenolic hydroxyl group, relevant for understanding the reactions and applications of similar compounds (Genthner, Townsend, & Chapman, 1989).
Antipathogenic Properties
Further, studies on the synthesis and properties of related compounds underscore the antipathogenic potential of molecules with similar structures. For instance, research on acylthioureas, which share functional group similarities with the target compound, demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential pathway for exploring the antipathogenic applications of this compound (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Pathways and Heterocyclic Systems
Moreover, the synthesis and transformation of related molecules offer insight into the preparation of polyfunctional heterocyclic systems, which is crucial for the development of pharmaceuticals and materials science. Studies on methyl esters similar to the compound reveal versatile reagents for the preparation of polysubstituted heterocyclic systems, highlighting the synthetic utility and potential applications in creating novel compounds with specific biological or chemical properties (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Anticancer Applications
Additionally, the study of amino acetate functionalized Schiff base organotin(IV) complexes, related in their approach to functionalizing molecules for specific properties, shows promise in anticancer drug development. These complexes have been tested against various human tumor cell lines, suggesting a pathway for investigating the anticancer applications of this compound and similar compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique properties and have found applications in drug discovery, polymerization, and as chiral templates . The future research directions could involve developing new synthetic methods, exploring their reactivity, and finding new applications in medicinal chemistry and other fields .
properties
IUPAC Name |
methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRDVCDZOBNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)
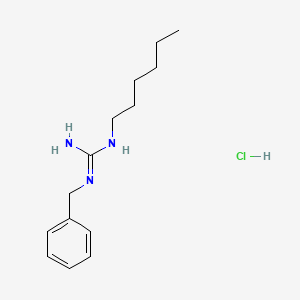
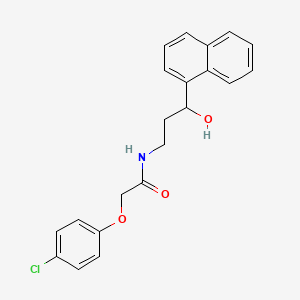



![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)
![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

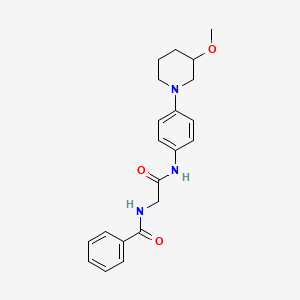
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
